Hydrogen-Bond Acceptor Count: 3 Acceptors vs. 2 for 5-Iodouracil and 5-Bromouracil
The target compound possesses three hydrogen-bond acceptors (two carbonyl oxygens and the N1-amino nitrogen), whereas 5-iodouracil and 5-bromouracil each contain only two acceptors (the carbonyl oxygens) [1]. This difference is quantified by the PubChem-computed Hydrogen Bond Acceptor Count: 3 for the target compound vs. 2 for both 5-iodouracil and 5-bromouracil [REFS-1, REFS-2, REFS-3]. The additional acceptor locus can engage a third hydrogen-bond donor in a protein binding site or crystal lattice, which is unavailable to the 5-halouracil analogs [1].
| Evidence Dimension | Hydrogen Bond Acceptor Count (PubChem computed descriptor) |
|---|---|
| Target Compound Data | 3 hydrogen bond acceptors |
| Comparator Or Baseline | 5-Iodouracil: 2 acceptors; 5-Bromouracil: 2 acceptors; 6-Amino-5-iodopyrimidine-2,4-dione: 3 acceptors |
| Quantified Difference | Target compound has +1 acceptor relative to 5-iodouracil and 5-bromouracil; equivalent acceptor count to 6-amino regioisomer but differs in donor count and TPSA. |
| Conditions | Computed by Cactvs 3.4.8.18 / Cactvs 3.4.6.11 (PubChem); based on 2D molecular connectivity. |
Why This Matters
Procurement for structure-based drug design or cocrystallization studies requires the N1-amino acceptor geometry rather than the C6-amino geometry, because the spatial vector of the lone pair differs—choosing the wrong regioisomer will misplace the hydrogen-bond anchor point.
- [1] PubChem. PubChem CID 10015116 – 1-Amino-5-iodo-1,2,3,4-tetrahydropyrimidine-2,4-dione. Hydrogen Bond Acceptor Count = 3. https://pubchem.ncbi.nlm.nih.gov/compound/10015116 (accessed 2026-04-30). View Source
- [2] PubChem. PubChem CID 69672 – 5-Iodouracil. Hydrogen Bond Acceptor Count = 2. https://pubchem.ncbi.nlm.nih.gov/compound/69672 (accessed 2026-04-30). View Source
- [3] PubChem. PubChem CID 5802 – 5-Bromouracil. Hydrogen Bond Acceptor Count = 2. https://pubchem.ncbi.nlm.nih.gov/compound/5802 (accessed 2026-04-30). View Source
